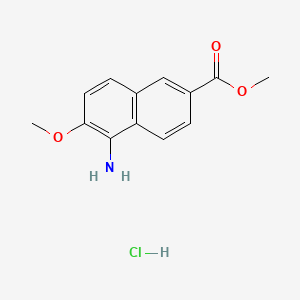

Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride: is a chemical compound with a complex structure, often used in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes, utilizing similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Common substitution reactions involve the replacement of the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various naphthalene derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology: In biological research, it is used to study cellular processes and interactions. Its ability to interact with biological molecules makes it a valuable tool in understanding cellular mechanisms.

Medicine: In medicine, Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride is explored for its potential therapeutic properties. It is investigated for its role in drug development and as a precursor for pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

- Methyl 5-amino-4-oxopentanoate hydrochloride

- Methyl 5-amino-6-methoxy-2-naphthoate hydrochloride

Comparison: Compared to these similar compounds, Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride stands out due to its unique structural features, which confer specific reactivity and stability. Its methoxy group and naphthalene ring system provide distinct chemical properties that are not present in the other compounds .

Biological Activity

Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino group : Enhances solubility and may contribute to biological interactions.

- Methoxy group : Potentially influences electronic properties and reactivity.

- Carboxylate moiety : Important for binding interactions with biological targets.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In studies involving the MDA-MB-435 breast cancer cell line, it was shown to inhibit cell proliferation effectively. The compound's mechanism appears to involve microtubule depolymerization, a critical process in cell division and proliferation.

- EC50 Values : The effective concentration (EC50) values for microtubule depolymerization have been reported at concentrations as low as 19 nM, indicating potent activity against cellular microtubules .

Cytotoxicity and Selectivity

The compound has been evaluated for cytotoxicity using the sulforhodamine B (SRB) assay, which measures cell viability. The IC50 values indicate the concentration required to inhibit cell growth by 50%. This compound has shown promising results with lower IC50 values compared to other compounds in its class, suggesting a favorable therapeutic index .

Case Studies and Experimental Findings

- Microtubule Binding Studies :

- In Vivo Efficacy :

- In xenograft mouse models using MDA-MB-435 cells, the compound exhibited moderate weight loss in treated animals but showed statistically significant antitumor effects compared to controls. This suggests that while there are side effects, the therapeutic benefits may outweigh them at appropriate dosages .

Data Table: Biological Activity Summary

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Microtubule Depolymerization | EC50 (nM) | 19 |

| Antiproliferative Activity | IC50 (µM) | <10 |

| Tumor Growth Inhibition | Xenograft Model | Significant vs Control |

Properties

Molecular Formula |

C13H14ClNO3 |

|---|---|

Molecular Weight |

267.71 g/mol |

IUPAC Name |

methyl 5-amino-6-methoxynaphthalene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H13NO3.ClH/c1-16-11-6-4-8-7-9(13(15)17-2)3-5-10(8)12(11)14;/h3-7H,14H2,1-2H3;1H |

InChI Key |

XQQQKEMVICVQMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)OC)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.